Product packaging for LY53857(Cat. No.:CAS No. 60634-51-7)

LY53857

Cat. No.: B1675708
CAS No.: 60634-51-7
M. Wt: 500.6 g/mol
InChI Key: DYJVZTAMQYDCLP-VCSAJMHUSA-N
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Description

Overview of the Chemical Compound's Significance in Pharmacological Research

Lilly 53857 is recognized in pharmacological research for its potent and selective action as a serotonin (B10506) receptor antagonist. nih.gov Its significance lies in its utility as a tool compound to probe the functions of serotonin receptors, particularly the 5-HT2 subtype. By blocking the activity of these receptors, researchers can elucidate the downstream effects mediated by serotonin binding, thereby contributing to the understanding of various physiological and pathophysiological states. Studies have utilized Lilly 53857 to investigate the involvement of serotonin in processes such as vascular permeability and platelet aggregation. nih.govpsu.edu Its use has provided evidence that 5-HT2 receptor activation may be a predominant mechanism associated with vascular permeability changes induced by serotonin. nih.gov

Historical Context of Lilly 53857 Discovery and Initial Characterization

Lilly 53857 was developed by Eli Lilly and Company. Its discovery and initial characterization were part of broader research efforts to understand and target the serotonin system. Early studies focused on identifying compounds that could selectively interact with specific serotonin receptor subtypes. The characterization of Lilly 53857 involved evaluating its binding affinity and functional activity at different serotonin receptors to confirm its antagonist properties and selectivity, particularly for the 5-HT2 receptor. nih.gov Research from the Lilly Research Laboratories has been published detailing the effects of this compound. nih.govpsu.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N2O7 B1675708 LY53857 CAS No. 60634-51-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60634-51-7

Molecular Formula

C27H36N2O7

Molecular Weight

500.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C23H32N2O3.C4H4O4/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26;5-3(6)1-2-4(7)8/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,17-,19-,21-;/m1./s1

InChI Key

DYJVZTAMQYDCLP-VCSAJMHUSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lilly 53857
LY 53857
LY-53857

Origin of Product

United States

Serotonin Receptor Systems and Lilly 53857 Antagonism

General Overview of 5-Hydroxytryptamine Receptor Diversity and Function

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter involved in a wide range of physiological processes in both the central nervous system (CNS) and peripheral tissues. wikipedia.orgnih.gov Its diverse effects are mediated through a family of serotonin receptors, which are primarily located on the cell membrane of nerve cells and other cell types. wikipedia.org

The serotonin receptor family is notably diverse, comprising 14 known receptors in mammals, classified into seven structurally distinct classes (5-HT1 to 5-HT7). wikipedia.orgsigmaaldrich.comcapes.gov.brwikipedia.orgresearchgate.net Most of these receptors are G protein-coupled receptors (GPCRs), which activate intracellular signaling cascades upon ligand binding. capes.gov.brwikipedia.orgresearchgate.net The exception is the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.orgresearchgate.net

This diversity in receptor subtypes allows serotonin to modulate the release of various neurotransmitters and hormones and influence numerous biological and neurological processes such as mood, cognition, appetite, sleep, and thermoregulation. wikipedia.org Functional and structural diversity is further increased by mechanisms such as alternative splicing and RNA editing, which can produce receptor isoforms with differing functional and pharmacological properties. sigmaaldrich.comresearchgate.netguidetopharmacology.org

Selective Antagonism of 5-HT2 Receptors by Lilly 53857

Lilly 53857 is characterized as a potent and selective antagonist of 5-HT2 receptors. nih.gov Studies have demonstrated its ability to block responses mediated by 5-HT2 receptor activation. For instance, it blocked serotonin-induced increases in cutaneous vascular permeability in rats, an effect mediated by 5-HT2 receptors. nih.gov In vascular smooth muscle, Lilly 53857 potently antagonized contractions induced by serotonin. nih.govpsu.edu

Compared to other serotonin antagonists like ketanserin, Lilly 53857 has shown higher selectivity for 5-HT2 receptors over alpha 1-adrenergic receptors. nih.govnih.gov In one study, Lilly 53857 demonstrated a 250,000-fold selectivity as an antagonist at 5-HT2 receptors compared to its affinity for alpha 1-adrenergic receptors. nih.gov

Specificity Towards 5-HT2A and 5-HT2C Subtypes

The 5-HT2 receptor class consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.orgresearchgate.net Research indicates that Lilly 53857 exhibits activity at both the 5-HT2A and 5-HT2C subtypes. nih.govnih.gov

Studies investigating the ability of various antagonists to block m-CPP-induced effects, which are mediated by 5-HT2C receptors, found that Lilly 53857 was capable of reversing m-CPP-induced hypolocomotion. nih.gov Furthermore, the affinity of antagonists for both 5-HT2A and 5-HT2C receptors was correlated with their ability to block the m-CPP stimulus, suggesting involvement of both subtypes. nih.gov

While Lilly 53857 is broadly classified as a 5-HT2 antagonist, its relative potency and selectivity among the 5-HT2A, 5-HT2B, and 5-HT2C subtypes can vary depending on the specific assay and tissue studied. Some studies highlight its potency as a 5-HT2A antagonist. ahajournals.orgsci-hub.se

Molecular Interactions and Ligand Binding Dynamics

The interaction of Lilly 53857 with 5-HT2 receptors involves specific molecular interactions within the receptor binding site, influencing the receptor's conformation and dynamics. Serotonin receptors, being GPCRs (except for 5-HT3), possess a transmembrane domain consisting of seven alpha helices that interact with G proteins. wikipedia.orgmsudenver.edu Ligand binding to the extracellular and transmembrane regions of the receptor initiates conformational changes that lead to intracellular signaling. msudenver.eduplos.org

Analysis of Binding Sites and Receptor Conformations

Antagonists like Lilly 53857 bind to the receptor, often overlapping with or adjacent to the agonist binding site, thereby preventing agonist binding and receptor activation. nih.gov The specific binding site for Lilly 53857 on 5-HT2 receptors involves interactions with residues within the transmembrane helices. Analysis of binding sites and receptor conformations is crucial for understanding the molecular basis of ligand selectivity and efficacy. Different ligands, even those targeting the same receptor, can induce distinct conformational states and dynamics in the receptor. plos.org

While detailed structural data specifically for Lilly 53857 bound to 5-HT2 receptors may require advanced techniques like X-ray crystallography or cryo-EM, studies on other ligands binding to 5-HT2A receptors provide insights into the general principles of ligand-receptor interaction and conformational changes within this receptor family. msudenver.eduplos.org These studies highlight the importance of specific amino acid residues and structural motifs in determining ligand affinity and receptor activation state. plos.orgnih.gov

Influence of Amino Acid Residues on Ligand-Receptor Interaction (e.g., S239A Mutation in 5-HT2A)

Specific amino acid residues within the binding pocket of serotonin receptors play critical roles in the interaction with ligands. Mutations of these residues can significantly alter ligand binding affinity and receptor function.

Studies on the rat 5-HT2A receptor have investigated the impact of mutations on ligand binding. For example, a mutation of Serine 239 to Alanine (S239A) in the rat 5-HT2A receptor resulted in significant changes in the binding of some agonists and antagonists. nih.govresearchgate.net While the affinity of serotonin itself for the S239A mutated receptor decreased significantly (over a 10-fold decrease in receptor-binding displacement), the binding of certain antagonists, including Lilly 53857, was significantly less affected by this mutation. nih.govresearchgate.net

This finding suggests that while Serine 239 may be critical for the interaction of the endogenous agonist, serotonin, with the 5-HT2A receptor, Lilly 53857 may interact with the receptor in a slightly different manner or rely on interactions with other residues that are not affected by the S239A mutation. nih.govresearchgate.net Such mutational analysis provides valuable information about the specific amino acids involved in the binding of Lilly 53857 and contributes to understanding the molecular determinants of its selectivity and antagonistic activity.

Pharmacological Characterization of Lilly 53857 in Preclinical Models

In Vitro Assessment of Receptor Antagonist Activity

In vitro studies have been crucial in defining the receptor targets of Lilly 53857 and evaluating its antagonist activity. Research indicates that Lilly 53857 functions as a 5-HT2 receptor antagonist. thieme-connect.comnih.govnih.govnih.gov Specifically, it has shown activity against 5-HT2A and 5-HT2C receptors. nih.govoup.comnih.gov

Effects on Platelet Aggregation

Lilly 53857 has demonstrated inhibitory effects on platelet aggregation in in vitro settings. Studies in rabbit platelets showed that Lilly 53857 inhibited serotonin-amplified platelet aggregation responses induced by threshold concentrations of ADP. thieme-connect.comnih.gov Furthermore, at a concentration of 1 µM, Lilly 53857 not only inhibited the serotonin (B10506) component of rabbit platelet aggregation but also inhibited aggregation induced by other agents such as ADP, collagen, and U46619. thieme-connect.com The observed inhibition rates were 48.7 ± 16.7% for ADP, 76.1 ± 15.9% for collagen, and 65.2 ± 12.3% for U46619. thieme-connect.com This broad inhibition of aggregation induced by multiple agents in rabbit platelets may be linked to its ability to inhibit a serotonin component, as rabbit platelets contain high concentrations of serotonin that can be released during aggregation triggered by various stimuli. thieme-connect.com

Here is a summary of the in vitro effects of Lilly 53857 on rabbit platelet aggregation:

Aggregating Agent (1 µM)Inhibition (%)
Serotonin-amplified ADPInhibited
ADP48.7 ± 16.7
Collagen76.1 ± 15.9
U4661965.2 ± 12.3

Modulation of Vascular Permeability

Research has also explored the effects of Lilly 53857 on vascular permeability. In rats, serotonin and histamine (B1213489) were shown to increase cutaneous vascular permeability, with serotonin being approximately 100-fold more potent than histamine. nih.gov Lilly 53857, identified as a selective 5-HT2 receptor antagonist, was found to block the increases in cutaneous vascular permeability induced by serotonin. nih.gov Notably, Lilly 53857 did not block the increases in vascular permeability caused by histamine. nih.gov These findings suggest that the activation of 5-HT2 receptors is likely the predominant mechanism underlying the changes in vascular permeability induced by serotonin. nih.gov

Cellular Signaling Pathway Interventions

The pharmacological actions of Lilly 53857 involve interventions in cellular signaling pathways, primarily through its interaction with G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Coupling and Second Messenger Systems

Lilly 53857 acts as an antagonist at 5-HT2 class receptors, which are known to be coupled to specific second messenger systems. nih.govjneurosci.org The canonical signaling pathway coupled to 5-HT2A receptor activation involves the Gαq–PLCβ cascade. nih.gov This cascade leads to the hydrolysis of membrane phospholipids, resulting in the formation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govjneurosci.orgnih.gov These second messengers play crucial roles in intracellular signaling. IP3, for instance, increases intracellular Ca2+ concentrations by triggering its release from the endoplasmic reticulum. nih.gov

While 5-HT2 receptors are primarily linked to the IP3/DAG pathway, other serotonin receptor subtypes are coupled to different second messenger systems. For example, 5-HT1 and 5-HT5 receptors are associated with a decrease in cAMP formation, while 5-HT4, 5-HT6, and 5-HT7 receptors are linked to an increase in cAMP formation. nih.govjneurosci.org Lilly 53857's activity as a 5-HT2 antagonist suggests it modulates the signaling downstream of these specific receptors.

Downstream Cellular Responses (e.g., Inositol (B14025) Trisphosphate, Diacylglycerol, cAMP, ERK1/2)

As a 5-HT2 receptor antagonist, Lilly 53857 influences the downstream cellular responses mediated by these receptors. The activation of 5-HT2A receptors leads to an increase in inositol trisphosphate and diacylglycerol formation. nih.govjneurosci.org Therefore, antagonism of these receptors by Lilly 53857 would be expected to attenuate or block these increases.

While the primary coupling of 5-HT2 receptors is to the IP3/DAG pathway, GPCR signaling can be complex and involve crosstalk with other pathways, including those involving cAMP and ERK1/2. However, the provided information specifically links 5-HT2 receptors to the increase in IP3 and DAG. nih.govjneurosci.org Studies on other serotonin receptor subtypes highlight their distinct coupling to cAMP pathways (increase or decrease) nih.govjneurosci.org, and research on various signaling molecules like ERK1/2 has been conducted in different contexts of neuronal and cellular activity science.gov. Based on the provided context, the direct and primary downstream effects modulated by Lilly 53857 as a 5-HT2 antagonist are related to the IP3 and DAG signaling cascades.

Metabolic Characterization and Metabolite Activity

Information regarding the detailed metabolic characterization of Lilly 53857 and the specific activity of its metabolites is limited within the provided search results. However, one study mentions that ester hydrolysis of ergoline (B1233604) esters, including Lilly 53857, results in the formation of 1-isopropyl dihydrolysergic acid in rats, which is a major metabolite of these compounds. nih.gov This metabolite, 1-isopropyl dihydrolysergic acid, was found to be a competitive antagonist of 5-HT2 receptors in the rat jugular vein in vitro, albeit with lower potency compared to the parent compound. nih.gov It also antagonized the pressor response produced by serotonin in pithed rats, indicating in vivo vascular 5-HT2 receptor blockade. nih.gov After intravenous administration, 1-isopropyl dihydrolysergic acid was approximately one-third as potent as sergolexole (B34069) (another ergoline ester), and after intraperitoneal administration, it was approximately one-tenth to one-thirtieth as potent as sergolexole. nih.gov The metabolite also showed antagonism of central 5-HT receptors, as measured by the blockade of quipazine-induced increases in serum corticosterone (B1669441) concentration in rats, where it was approximately one-twentieth as potent as sergolexole. nih.govoup.com

Here is a summary of the activity of the major metabolite, 1-isopropyl dihydrolysergic acid:

Identification of Major Metabolites

Ester hydrolysis is a significant metabolic pathway for ergoline esters like Lilly 53857 and sergolexole (LY281067) nih.gov. In rats, a major metabolite formed through this process is 1-isopropyl dihydrolysergic acid nih.gov. This acid metabolite is a product of the hydrolysis of the ester linkage present in the parent compound nih.gov.

Pharmacological Contributions of Metabolites

The major metabolite of Lilly 53857, 1-isopropyl dihydrolysergic acid, has been shown to possess pharmacological activity, albeit generally less potent than the parent compound nih.gov. Studies in rats have detailed the activity of 1-isopropyl dihydrolysergic acid and its contribution to the observed 5-HT2 receptor antagonism nih.gov.

In vitro, 1-isopropyl dihydrolysergic acid acts as a competitive antagonist at 5-HT2 receptors in the rat jugular vein, with a dissociation constant (Kdissoc) approximately 10-7 M nih.gov.

Following intravenous administration in pithed rats, 1-isopropyl dihydrolysergic acid demonstrated the ability to antagonize the pressor response induced by serotonin, serving as an in vivo measure of vascular 5-HT2 receptor blockade nih.gov. In this specific in vivo model, 1-isopropyl dihydrolysergic acid exhibited approximately one-third the potency of sergolexole nih.gov. Upon intraperitoneal administration, the potency of 1-isopropyl dihydrolysergic acid ranged from approximately one-tenth to one-thirtieth of that of sergolexole nih.gov.

Furthermore, 1-isopropyl dihydrolysergic acid was found to antagonize central 5-HT receptors, as indicated by its capacity to block quipazine-induced increases in serum corticosterone concentration in rats nih.gov. In this central effect model, 1-isopropyl dihydrolysergic acid was approximately one-twentieth as potent as sergolexole nih.gov.

The hydrolysis of the ester bond in compounds like sergolexole, leading to the formation of 1-isopropyl dihydrolysergic acid, results in reduced in vivo activity compared to the parent ester .

Research Applications of Lilly 53857 in Animal Models and Ex Vivo Systems

Cardiovascular System Research

Research into the effects of Lilly 53857 on the cardiovascular system has primarily focused on its interaction with 5-HT2 receptors, which are known to be involved in the regulation of vascular tone and myocardial function. physiology.orgphysiology.org Studies have explored its potential implications in cardiovascular diseases and its effects on platelet activity.

Models of Arterial Occlusive Diseases and Thrombosis

Lilly 53857 has been investigated in animal models to understand the role of serotonin (B10506) in arterial occlusive diseases and thrombosis. In a rabbit model of carotid artery occlusion, Lilly 53857 demonstrated the ability to delay occlusion and inhibit platelet aggregation. psu.eduinist.fr This suggests that antagonism of 5-HT2 receptors, which are present on platelets and play a role in their aggregation, could be relevant to antithrombotic strategies. psu.edu Further studies in canine models of coronary artery thrombosis have also utilized Lilly 53857. ahajournals.orgpnas.org In these models, recurrent platelet aggregation and dislodgement following mechanical endothelial injury were associated with the local accumulation of thromboxane (B8750289) A2 and serotonin. pnas.org The administration of a 5-HT2 receptor antagonist like Lilly 53857, often in combination with a thromboxane A2 antagonist, was shown to prevent or markedly delay reocclusion after thrombolysis. ahajournals.orgpnas.org

Here is a summary of findings in arterial occlusion models:

ModelSpeciesKey FindingSource
Carotid artery occlusionRabbitDelays occlusion and inhibits platelet aggregation. psu.eduinist.fr
Coronary artery thrombosisCaninePrevents/delays reocclusion after thrombolysis, especially with TxA2 antagonist. ahajournals.orgpnas.org
In vivo platelet aggregation (experimental model)RabbitShowed antiocclusive activity. psu.edu

Myocardial Reperfusion Injury Studies

The potential protective effects of 5-HT2 receptor blockade during myocardial reperfusion injury have been examined using Lilly 53857 in animal models. Studies in anesthetized male dogs subjected to coronary artery occlusion and subsequent reperfusion were conducted to assess the impact of Lilly 53857 treatment on myocardial infarct size. nih.gov In these studies, Lilly 53857 was infused before and throughout the ischemia and reperfusion periods. nih.gov Ex vivo platelet reactivity to serotonin was monitored to confirm functional 5-HT2 receptor antagonism in the circulating blood of the treated dogs. nih.gov However, treatment with Lilly 53857 did not result in a significant reduction of infarct size when analyzed as a percentage of the area at risk. nih.gov Similarly, there were no significant effects of the drug treatment on the relationship between collateral blood flow and infarct size. nih.gov In vitro experiments also indicated that serotonin did not activate human neutrophils, and Lilly 53857 had no effect on neutrophil superoxide (B77818) production. nih.gov

Role in Regulating Vascular Tone

Lilly 53857 has been employed to investigate the role of serotonin in regulating vascular tone. The 5-HT2 receptor subtypes, particularly 5-HT2A and 5-HT2B, are involved in controlling vascular tone. physiology.org Research using Lilly 53857 has contributed to understanding how serotonin influences cardiovascular function and has explored its potential relevance in vascular disorders. Studies utilizing isolated tissue baths have been instrumental in measuring isometric contractile force in smooth muscular tissue from multiple species, providing insights into vascular responses to compounds like Lilly 53857. physiology.orgphysiology.org While some studies suggested 5-HT2 receptor blockade did not reduce blood pressure in hypertensive models, the role of different 5-HT2 subtypes and local serotonergic systems in vascular tone remains an area of investigation. physiology.orgphysiology.org

Neurobiological and Behavioral Research

As a pharmacological tool for studying 5-HT2 receptor functions, Lilly 53857 has been used extensively in neuroscience research to explore various physiological processes and behaviors, including sleep, anxiety, and perception.

Studies on Sleep Regulation and Hypnogenic Actions

Research in avian species, such as quails (Coturnix japonica), has investigated the effects of Lilly 53857 on sleep regulation and hypnogenic actions. Studies have shown that systemic administration of serotonin can induce a sequence of behaviors indicative of a sleeping-like state in quails. scielo.brscielo.br Pre-administration of Lilly 53857, acting as a 5-HT2C antagonist, significantly reduced certain components of these sleep-like behaviors, such as feather bristling and rapid oral movements, without affecting other responses like blinking and eye closure. scielo.brscielo.br These findings suggest that 5-HT2C receptors are involved in mediating specific aspects of serotonin-induced hypnogenic states in this species. scielo.brscielo.br

Here is a summary of findings on sleep-related behaviors in quails:

Serotonin-Induced BehaviorEffect of Lilly 53857 (5-HT2C antagonist)Source
Feather bristlingSignificantly reduced scielo.brscielo.br
Rapid oral movementsSignificantly reduced scielo.brscielo.br
Blinking and closure of the eyesNot altered scielo.brscielo.br
Yawning-like state (part of preparation for sleep)Implied involvement of 5-HT2 receptors, blocked by 5-HT2C antagonist in mammals scielo.br

Investigation of Anxiety and Perception-related Processes

Lilly 53857 has also been utilized in the investigation of anxiety and perception-related processes, particularly in the context of its 5-HT2 receptor antagonism. Given the known involvement of 5-HT2 receptors in mood and anxiety regulation, Lilly 53857 serves as a tool to explore these pathways. Furthermore, its properties as a 5-HT2A/2C antagonist have made it relevant in animal models used to study aspects related to psychiatric disorders, such as schizophrenia. oup.comoup.comnih.gov For instance, in rats, the attenuation of acoustic startle habituation induced by mescaline, a serotonergic hallucinogen acting through 5-HT2A receptors, was blocked by 5-HT2A/2C antagonists, including Lilly 53857. oup.comoup.comnih.gov Startle habituation deficits are considered relevant to the information processing deficits observed in schizophrenia, and animal models based on hallucinogen effects have provided insights into the role of 5-HT2A receptors in these processes. oup.comoup.comnih.gov

Research on Ventilatory Airway Responses and Obstructive Sleep Apnea (B1277953)

Studies have investigated the role of serotonin 5-HT2 receptors in ventilatory control, particularly in the context of conditions like obstructive sleep apnea (OSA). Research using animal models, such as mice, has explored the effects of 5-HT2 receptor antagonism by compounds like Lilly 53857 on ventilatory airway responses. patsnap.com For instance, studies involving the perfusion of Lilly 53857 into the dorsomedial medulla oblongata of mice have examined its impact on ventilatory responses to hypercapnic hypoxia. patsnap.com These investigations aim to elucidate the mechanisms by which 5-HT2 receptor activity in specific brain regions influences breathing patterns and airway dynamics, which could have implications for understanding and potentially addressing ventilatory issues associated with OSA. patsnap.comnih.govnih.govlilly.com

Analysis of Blood-Brain Barrier Permeability to Serotonin

The permeability of the blood-brain barrier (BBB) to serotonin and the influence of serotonergic agents on this permeability have been subjects of research. Lilly 53857 has been used in studies examining the BBB's permeability to serotonin in animal models. Research in quails, for example, has utilized Lilly 53857, a 5-HT2C antagonist, to investigate the behavioral and neuropharmacological evidence of serotonin crossing the BBB. scielo.brscielo.br These studies suggest that serotonin can permeate the BBB in certain species and activate specific mechanisms, and antagonists like Lilly 53857 can modulate these effects, potentially by blocking receptors located within the BBB. scielo.brscielo.brnih.gov

Immunological and Inflammatory Response Studies

Lilly 53857 has also been utilized in research exploring the involvement of serotonin receptors in immunological and inflammatory processes. uni.luciteab.comnih.govgoogle.comlilly.com These studies often involve examining the compound's effects on the synthesis of cytokines and changes in vascular permeability, key aspects of inflammatory responses. uni.luciteab.comnih.gov

Modulation of Cytokine Synthesis (e.g., Interleukin-16)

Research has investigated the influence of serotonin receptor activity on the synthesis of various cytokines, including Interleukin-16 (IL-16). nih.govnih.govbiorxiv.orgme-pedia.org Studies have explored how serotonin receptor inhibitors, such as Lilly 53857, might modulate the production of IL-16 in different cellular contexts, such as airway epithelial cells. atsjournals.orgatsjournals.org These investigations contribute to understanding the complex interplay between serotonergic signaling and the immune system's production of inflammatory mediators like IL-16. nih.govbiorxiv.orgatsjournals.org

Effects on Cutaneous Vascular Permeability

Lilly 53857 has been used to study the effects of serotonin on cutaneous vascular permeability, a hallmark of inflammatory responses. nih.govuni.luciteab.comgoogleapis.comjst.go.jpnih.gov Research in rats has shown that Lilly 53857, as a selective 5-HT2 receptor antagonist, can block serotonin-induced increases in cutaneous vascular permeability. nih.govjst.go.jp This indicates that activation of 5-HT2 receptors is a predominant mechanism associated with these vascular permeability changes induced by serotonin. nih.govjst.go.jp

Lilly 53857 as a Pharmacological Probe

Due to its selective antagonistic activity, particularly at 5-HT2 receptors, Lilly 53857 has served as a valuable pharmacological probe in research. scielo.brscispace.com

Utility in Dissecting Serotonin Receptor Subtype Functions

Lilly 53857's selectivity for 5-HT2 receptors has made it a useful tool for dissecting the specific functions mediated by these receptor subtypes. scielo.brscispace.comguidetopharmacology.org By selectively blocking 5-HT2 receptors, researchers can differentiate their roles from those of other serotonin receptor subtypes in various physiological and behavioral processes. scielo.brnih.govwikipedia.orgtocris.com Studies examining the influence of different serotonin receptor subtypes on processes like growth hormone secretion have utilized Lilly 53857 to clarify the specific contribution of 5-HT2C receptors. nih.gov This highlights its utility in isolating and studying the effects mediated by particular serotonin receptor subtypes. scielo.brscispace.comnih.gov

Application in Elucidating Serotonergic Signaling Pathways

Lilly 53857, a potent and selective antagonist of the 5-HT2 serotonin receptor, has served as a valuable pharmacological tool in both in vivo animal models and ex vivo systems to investigate the diverse roles of 5-HT2 receptors in physiological processes and behaviors mediated by serotonergic signaling. Its selectivity has been crucial in differentiating 5-HT2 receptor-mediated effects from those involving other monoaminergic receptors. nih.gov

Research utilizing Lilly 53857 has significantly contributed to understanding the involvement of 5-HT2 receptors in various systems, including the cardiovascular system, central nervous system, and in modulating specific behaviors. Studies in rats, for instance, demonstrated that Lilly 53857 could potently antagonize 5-HT-induced increases in blood pressure, highlighting the role of 5-HT2 receptors in vascular tone regulation. Comparative studies with other antagonists, such as ketanserin, revealed differences in their modes of antagonism and underscored Lilly 53857's selectivity for 5-HT2 receptors over alpha 1-adrenergic receptors.

Investigations into cutaneous vascular permeability in rats have also employed Lilly 53857. These studies showed that the compound effectively blocked serotonin-induced increases in vascular permeability, but not those induced by histamine (B1213489), further confirming its selectivity for 5-HT2 receptors and suggesting that activation of these receptors is a predominant mechanism in serotonin-mediated vascular permeability changes. nih.gov

In the context of platelet function, ex vivo studies using rabbit platelets demonstrated that Lilly 53857 could inhibit serotonin-amplified platelet aggregation responses induced by agents like ADP. nih.govthieme-connect.de This finding, coupled with in vivo studies in a rabbit model of carotid artery occlusion where Lilly 53857 delayed occlusion and inhibited platelet aggregation, indicated a role for 5-HT2 receptors in thrombosis and platelet function. nih.gov

Animal models have also been instrumental in using Lilly 53857 to explore the influence of serotonergic pathways on behavior. In male rats, administration of Lilly 53857 was shown to restore ejaculatory capacity and decrease ejaculatory latency, suggesting that 5-HT2 receptors play a role in the regulation of sexual performance. nih.gov This research also helped differentiate the effects of selective 5-HT2 antagonists from those with additional monoaminergic activity. nih.gov

Furthermore, Lilly 53857 has been utilized in studies investigating the mechanisms underlying the behavioral effects of hallucinogens and in models relevant to psychiatric conditions. In mice, Lilly 53857 was found to reverse phencyclidine (PCP)-induced hyperlocomotion, supporting the hypothesis that antagonism at 5-HT2A receptors contributes to the actions observed in such models. nih.gov Studies in quails have used Lilly 53857 to investigate the permeability of the blood-brain barrier to serotonin and the involvement of 5-HT2C receptors in behaviors like feather bristling and rapid oral movements associated with a sleeping-like state. scielo.br The compound has also been used to block the attenuation of acoustic startle habituation induced by mescaline in rats, reinforcing the involvement of 5-HT2A/2C receptors in these effects. nih.gov

Collectively, the application of Lilly 53857 in these diverse research paradigms has been fundamental in dissecting the complex roles of 5-HT2 receptors within the broader serotonergic signaling network, providing valuable insights into their involvement in physiological regulation and behavior.

Detailed Research Findings

Research using Lilly 53857 has yielded specific data illustrating its effects on serotonergic signaling pathways:

Table 1: Effects of Lilly 53857 on Vascular Responses in Rats

Study FocusSpeciesAgonist Induced EffectLilly 53857 EffectKey FindingSource
Blood PressureRat5-HT-induced increasePotently antagonized (noncompetitive at higher doses, parallel shift at low doses)Lilly 53857 is a potent 5-HT2 antagonist in this model.
Cutaneous Vascular PermeabilityRatSerotonin-induced increaseBlocked5-HT2 receptor activation is predominant in serotonin-induced permeability. nih.gov
Cutaneous Vascular PermeabilityRatHistamine-induced increaseNo significant effectLilly 53857 shows selectivity for 5-HT2 receptors over histamine receptors. nih.gov

Table 2: Effects of Lilly 53857 on Platelet Aggregation

Study FocusSpeciesSystemAgonist Induced EffectLilly 53857 Concentration (µM)Lilly 53857 EffectInhibition (%) (vs. ADP)Inhibition (%) (vs. Collagen)Inhibition (%) (vs. U46619)Key FindingSource
Platelet AggregationRabbitEx VivoSerotonin-amplified ADP aggregation1, 10Inhibited serotonin component and other agonists.48.7 ± 16.776.1 ± 15.965.2 ± ...Lilly 53857 inhibits platelet aggregation mediated or amplified by serotonin. nih.govthieme-connect.de
Vascular OcclusionRabbitIn VivoCarotid artery occlusionNot specified (therapeutic use)Delayed occlusion and inhibited platelet aggregation.Not specifiedNot specifiedNot specified5-HT2 receptors involved in vascular occlusion and platelet function in vivo. nih.gov

Table 3: Effects of Lilly 53857 on Behavior in Animal Models

Study FocusSpeciesInduced Behavior/EffectLilly 53857 EffectKey FindingSource
Sexual PerformanceRatImpaired ejaculatory capacityRestored ejaculatory capacity, decreased ejaculatory latency.5-HT2 receptors influence sexual performance. nih.gov
PCP-induced HyperlocomotionMouseIncreased locomotor activityReversed hyperlocomotion (MED = 0.1 mg/kg).5-HT2A receptor antagonism contributes to reversing PCP-induced hyperactivity. nih.gov
Serotonin-induced Sleeping-like StateQuailFeather bristling, oral movementsReduced episodes of feather bristling and rapid oral movements (3 mg/kg, sc).5-HT2C receptors are involved in specific components of serotonin-induced sleep-like state. scielo.br
Mescaline-induced Acoustic Startle AttenuationRatAttenuated startle habituationBlocked the attenuation.5-HT2A/2C receptors mediate the effects of mescaline on acoustic startle. nih.gov

These findings underscore the utility of Lilly 53857 as a selective pharmacological probe for elucidating the diverse and crucial roles of 5-HT2 receptors in mediating serotonergic signals across various physiological systems and behaviors in different animal models and ex vivo preparations.

Future Directions in Lilly 53857 Research

Exploration of Potential Preclinical Therapeutic Applications (e.g., Antitumor, Antimicrobial, Neuroprotective Effects)

The exploration of potential preclinical therapeutic applications for compounds often involves evaluating their effects in various disease models. While Eli Lilly and Company is actively engaged in preclinical research across diverse therapeutic areas, including oncology and neurodegenerative diseases pharmexec.comfirstwordpharma.comlilly.comlilly.com, specific preclinical studies investigating the antitumor or antimicrobial effects of Lilly 53857 were not found in the provided search results. General research exists on the antitumor effects of various agents and the challenges in antimicrobial development nih.govnih.govresearchgate.netnih.govmdpi.comlilly.comnih.gov.

In the realm of neuroprotection, the serotonergic system is implicated in various neurological functions and disorders nih.gov. Lilly 53857, as a 5-HT2 receptor antagonist, has been used in studies investigating serotonin (B10506) receptor activity in the nervous system nih.govucl.ac.uk. For instance, it has been shown to attenuate serotonin's excitatory effects mediated by 5-HT2a/2c receptors in specific neuronal populations ucl.ac.uk. While this highlights its utility as a pharmacological tool in neuroscience research, the available information does not detail specific preclinical studies on the neuroprotective effects of Lilly 53857 itself in models of neurodegenerative diseases. Research into neuroprotective strategies is ongoing, exploring various mechanisms and compounds mdpi.comresearchgate.netfrontiersin.org. Future research could potentially investigate if modulating 5-HT2 receptor activity with compounds like Lilly 53857 could offer neuroprotective benefits, building upon the understanding of serotonin's role in neuronal health and disease.

Integration of Omics and Systems Biology Approaches for Comprehensive Understanding

The integration of omics data (such as genomics, proteomics, and metabolomics) with systems biology approaches provides a comprehensive view of biological systems and how they are affected by pharmacological agents institut-curie.orgusc.edunih.govgithub.io. Eli Lilly is involved in integrating omics data to inform drug discovery and development lilly.com. Applying these approaches to research involving serotonergic systems and 5-HT2 receptors could potentially reveal complex interactions and pathways modulated by antagonists like Lilly 53857. While the available information discusses the power of omics and systems biology in biological research, it does not detail specific studies where these approaches have been integrated to achieve a comprehensive understanding related to Lilly 53857. Future research could potentially utilize these methodologies to explore the broader biological impact of 5-HT2 receptor antagonism by Lilly 53857 at a systems level.

Q & A

Q. What is the pharmacological mechanism of Lilly 53857 in modulating locus coeruleus activity?

Lilly 53857 acts as a serotonin receptor antagonist, selectively reversing the effects of LSD, DOM, and MESC on locus coeruleus cells. In vivo electrophysiological studies demonstrate that LY 53857 normalizes spontaneous activity and electrically evoked spikes by antagonizing 5-HT receptors, though it does not reverse norepinephrine-mediated effects (e.g., D-AMPH) . Methodologically, researchers should employ receptor-binding assays and controlled electrophysiological protocols to isolate LY 53857’s target pathways.

Q. Which experimental models are appropriate for studying Lilly 53857’s effects on neurotransmitter systems?

In vivo animal models with electrophysiological recordings (e.g., anesthetized rats) are standard for assessing locus coeruleus activity. Evidence from Rasmussen & Aghajanian (1986) highlights the use of sciatic nerve stimulation to evoke locus coeruleus responses, paired with systemic drug administration . For reproducibility, adhere to guidelines for detailed methodology sections, including anesthesia protocols, electrode placement, and stimulus parameters .

Q. How should Lilly 53857’s experimental data be presented to ensure reproducibility?

Data must include raw electrophysiological traces, quantified spike counts, and statistical analyses (e.g., ANOVA for pre/post-treatment comparisons). Large datasets (e.g., time-series recordings) should be archived as supplementary material, with clear figure legends referencing experimental conditions . Follow journal-specific formatting for tables and figures, ensuring units (e.g., nmol/kg for dosing) are standardized .

Advanced Research Questions

Q. How can researchers resolve contradictions in Lilly 53857’s efficacy across neurotransmitter systems (e.g., serotonin vs. norepinephrine)?

Contradictions arise from LY 53857’s receptor specificity: it antagonizes 5-HT receptors but lacks efficacy against adrenergic pathways. To address this, design experiments comparing LY 53857’s effects under varying neurotransmitter challenges (e.g., 5-HT vs. NE agonists). Use factorial ANOVA to isolate interaction effects and control for solvent variables (e.g., saline vs. HCl, which may alter drug solubility) . Systematic reviews of receptor affinity studies can further clarify selectivity .

Q. What methodological considerations are critical when assessing Lilly 53857’s interactions with other receptor antagonists?

Key considerations include:

  • Solvent compatibility : LY 53857 dissolved in saline vs. acidic solvents (e.g., 0.01 N HCl) may yield divergent results due to pH-dependent stability .
  • Dose-response curves : Use nonlinear regression to determine IC₅₀ values for LY 53857 in combination therapies (e.g., with spiroxatrine) .
  • Blinding and randomization : Mitigate bias in animal studies by assigning treatment groups randomly and blinding analysts to experimental conditions .

Q. What strategies can integrate Lilly 53857’s cellular-level findings into broader neuropharmacological frameworks?

  • Computational modeling : Predict LY 53857’s systemic effects using pharmacokinetic/pharmacodynamic (PK/PD) models parameterized with in vivo data .
  • Cross-disciplinary synthesis : Compare LY 53857’s mechanisms with structurally similar compounds (e.g., ketanserin) to identify conserved receptor interactions .
  • Meta-analysis : Aggregate data from electrophysiological studies to quantify effect sizes across species and experimental setups .

Data Contradiction Analysis

Example : LY 53857 reverses LSD-induced locus coeruleus excitation but fails to counteract D-AMPH’s effects .

  • Root cause : Differential receptor targets (5-HT vs. adrenergic receptors).
  • Resolution : Conduct receptor knockout studies or use selective agonists/antagonists to isolate pathways. Validate findings with radioligand displacement assays .

Methodological Checklist for LY 53857 Studies

AspectGuidelinesSources
Experimental Design Include control groups (vehicle-only), counterbalance drug administration order.
Data Analysis Report effect sizes, confidence intervals, and post-hoc tests for multiple comparisons.
Ethical Compliance Obtain institutional approval for animal protocols; adhere to ARRIVE guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.